

# An In-depth Technical Guide to 2-Amino-4-bromo-6-iodophenol

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Amino-4-bromo-6-iodophenol

CAS No.: 855836-12-3

Cat. No.: B2816075

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This guide provides a comprehensive technical overview of **2-Amino-4-bromo-6-iodophenol**, a halogenated aromatic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this document synthesizes information from commercial suppliers and extrapolates from structurally related compounds to offer valuable insights for researchers, scientists, and professionals in drug development.

## Introduction: The Significance of Halogenated Phenols

Phenolic compounds are a cornerstone in medicinal chemistry and materials science, with their derivatives forming the backbone of numerous pharmaceuticals, agrochemicals, and polymers[1]. The introduction of halogen atoms onto the phenol scaffold dramatically influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This strategic halogenation is a powerful tool for modulating the bioactivity and pharmacokinetic profiles of drug candidates[2]. **2-Amino-4-bromo-6-iodophenol**, with its unique pattern of amino, bromo, and iodo substituents, represents a promising, albeit understudied, building block for the synthesis of novel bioactive molecules.

Aminophenols and their derivatives are widely used as intermediates in the synthesis of dyes, hair coloring products, antioxidants, and pharmaceuticals[3][4].

## Physicochemical Properties

Detailed experimental data for **2-Amino-4-bromo-6-iodophenol** is not extensively documented in public repositories. The following table summarizes available information from commercial suppliers and includes predicted properties based on its structure.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrINO	CymitQuimica[5]
Molecular Weight	313.92 g/mol	CymitQuimica[5]
Appearance	Light brown powder	CymitQuimica[5]
CAS Number	855836-12-3	CymitQuimica[5]

## Chemical Structure

The chemical structure of **2-Amino-4-bromo-6-iodophenol** is presented below. The strategic placement of the amino, bromo, and iodo groups on the phenolic ring offers multiple sites for further chemical modification.

Caption: 2D structure of **2-Amino-4-bromo-6-iodophenol**.

## Hypothetical Synthesis Protocol

A definitive, published synthesis protocol for **2-Amino-4-bromo-6-iodophenol** is not readily available. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of substituted phenols and aminophenols. A common strategy involves the reduction of a nitro group to an amine. Therefore, a potential precursor would be 2-Nitro-4-bromo-6-iodophenol.

The synthesis could proceed as follows:

**Step 1: Halogenation of a Phenolic Precursor** The synthesis would likely begin with a simpler phenol and introduce the halogen substituents in a controlled manner. For instance, starting

with 2-aminophenol, one could perform electrophilic bromination and iodination. However, controlling the regioselectivity of these reactions can be challenging.

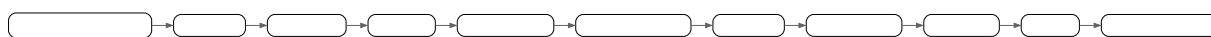
A more controlled approach might involve the synthesis of the corresponding nitro-phenol followed by reduction.

**Step 2: Reduction of the Nitro Group** A common method for the reduction of a nitro group to an amine in the presence of sensitive functional groups is catalytic hydrogenation.

**Exemplary Protocol (Hypothetical): Reduction of 2-Nitro-4-bromo-6-iodophenol**

- **Materials:**
  - 2-Nitro-4-bromo-6-iodophenol (starting material)
  - Ethanol (or other suitable solvent)
  - Palladium on carbon (Pd/C) catalyst (e.g., 10%)
  - Hydrogen gas (H<sub>2</sub>)
  - Inert gas (e.g., Nitrogen or Argon)
  - Standard laboratory glassware and hydrogenation apparatus
- **Procedure:**
  - In a flask suitable for hydrogenation, dissolve 2-Nitro-4-bromo-6-iodophenol in ethanol.
  - Carefully add a catalytic amount of Pd/C to the solution.
  - Seal the reaction vessel and purge with an inert gas to remove any oxygen.
  - Introduce hydrogen gas to the desired pressure.
  - Stir the reaction mixture vigorously at room temperature.
  - Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude **2-Amino-4-bromo-6-iodophenol**.
- Purify the crude product by recrystallization or column chromatography.



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Caption: Hypothetical workflow for the synthesis of **2-Amino-4-bromo-6-iodophenol**.

## Potential Biological Activities and Applications in Drug Development

While specific biological data for **2-Amino-4-bromo-6-iodophenol** is scarce, the activities of related halogenated and aminophenolic compounds provide a strong rationale for its investigation in several therapeutic areas.

- **Antimicrobial Agents:** Halogenated compounds, particularly those of marine origin, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties[2][6]. The presence of bromine and iodine in the target molecule could confer potent antimicrobial activity.
- **Anticancer Agents:** Many phenolic compounds have been investigated for their anticancer properties, acting through various mechanisms such as inducing apoptosis and inhibiting cell proliferation[7]. The specific substitution pattern of **2-Amino-4-bromo-6-iodophenol** could lead to novel interactions with cancer-related targets.
- **Enzyme Inhibitors:** The phenolic hydroxyl and amino groups can participate in hydrogen bonding and other interactions within the active sites of enzymes. The halogen atoms can

further enhance binding affinity through halogen bonding. This makes the compound a candidate for screening against various enzyme targets.

- **Building Block for Complex Molecules:** Perhaps the most immediate application for this compound is as a versatile chemical intermediate. The amino group can be readily diazotized and converted to a variety of other functional groups. The halogen atoms can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.

## Safety and Handling

Specific toxicology data for **2-Amino-4-bromo-6-iodophenol** is not available. However, based on the data for structurally similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

## Conclusion

**2-Amino-4-bromo-6-iodophenol** is a unique, polysubstituted aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive data on its properties and bioactivities are yet to be established, its structural features suggest it could be a valuable precursor for the development of novel therapeutic agents and other functional materials. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-4-bromo-6-iodophenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2816075/docs#an-in-depth-technical-guide-to-2-amino-4-bromo-6-iodophenol\]](https://www.benchchem.com/product/b2816075/docs#an-in-depth-technical-guide-to-2-amino-4-bromo-6-iodophenol)

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